7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine
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Overview
Description
7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a tetrahydro-1,5-naphthyridine core. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Mechanism of Action
Target of Action
Naphthyridines, a class of compounds to which 7-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine belongs, are known to exhibit a variety of biological activities
Mode of Action
It is known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
It is known that tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines . The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines may afford 1,5-naphthyridines at high temperatures .
Result of Action
It is known that naphthyridines, a class of compounds to which this compound belongs, exhibit a variety of biological activities .
Action Environment
It is recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization and bromination . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding naphthyridine derivative.
Reduction: Formation of reduced analogs.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium iodide or potassium fluoride are used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: A parent compound with similar structural features but lacking the bromine atom.
1,6-Naphthyridine: Another isomer with different nitrogen atom positioning.
1,8-Naphthyridine: Known for its diverse biological activities and used in various applications.
Uniqueness
7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. This makes it a valuable compound for research and development in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h4-5,10H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSHDZDEBVGYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)Br)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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